molecular formula C15H21BrN2O B4432401 4-bromo-N-(1-propyl-4-piperidinyl)benzamide

4-bromo-N-(1-propyl-4-piperidinyl)benzamide

Cat. No. B4432401
M. Wt: 325.24 g/mol
InChI Key: HAPBUOOKWRDZHO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“4-bromo-N-(1-propyl-4-piperidinyl)benzamide” is a chemical compound. Unfortunately, there is limited information available about this specific compound .


Molecular Structure Analysis

The molecular structure of a compound provides information about the arrangement of atoms in the compound. Unfortunately, the specific molecular structure of “this compound” is not available in the searched resources .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound include characteristics such as melting point, boiling point, density, and solubility. Unfortunately, the specific physical and chemical properties of “this compound” are not available in the searched resources .

Scientific Research Applications

Antiviral Properties

4-bromo-N-(1-propylpiperidin-4-yl)benzamide: has demonstrated antiviral activity. In a study by Al-Saad et al., a related compound was synthesized via a hetero Diels-Alder cycloaddition followed by mild reductive cleavage of the N-O bond . The resulting 2-thiazolecarboxamide derivative exhibited promising antiviral effects against the human papillomavirus (HPV). This finding suggests potential applications in antiviral drug development.

Antitubercular Agents

While not directly studied for this compound, related pyrazine-2-carboxamides have shown potent antitubercular activity . Researchers could explore the potential of 4-bromo-N-(1-propylpiperidin-4-yl)benzamide in this context, considering its structural similarities.

Mechanism of Action

Target of Action

The primary target of 4-bromo-N-(1-propylpiperidin-4-yl)benzamide is the hypoxia-inducible factor 1 (HIF-1) . HIF-1 is an important transcription factor that targets a series of adaptation genes under hypoxic conditions . It is a heterodimeric protein composed of HIF-1α and HIF-1β subunits .

Mode of Action

The compound interacts with its target, HIF-1, by inducing the expression of HIF-1α protein and downstream target gene p21 . This interaction results in the upregulation of the expression of cleaved caspase-3, which promotes tumor cell apoptosis .

Biochemical Pathways

The compound affects the HIF-1 pathway, which plays a crucial role in cellular response to hypoxia . HIF-1α promotes transcription and expression of target genes to accelerate glycolysis in tumor cells and upregulates a variety of growth factors, allowing cancer cells to proliferate, differentiate, and adapt to hypoxic microenvironment . In contrast, HIF-1α overexpression in hypoxic cancer cells was suggested to inhibit cell division by inducing p21, p27, or p53 and to promote apoptosis by inducing p53, Nip3, Noxa, or HGTD-P .

Pharmacokinetics

The design and synthesis of the compound were guided by bioisosterism and pharmacokinetic parameters

Result of Action

The result of the compound’s action is significant inhibitory bioactivity in HepG2 cells . The compound induces the expression of HIF-1α protein and downstream target gene p21, and upregulates the expression of cleaved caspase-3 to promote tumor cells apoptosis .

Action Environment

The action of 4-bromo-N-(1-propylpiperidin-4-yl)benzamide is influenced by the hypoxic environment around the tumor tissue . Some scholars think that the increase of HIF expression in a hypoxic environment is beneficial to the formation of hepatic vessels, and invasion and metastasis, thereby promoting the development of tumors . Others believe that inducing HIF gene overexpression can promote the expression of apoptosis-related proteins such as Bax and Bad, while inhibiting the target gene TFDP3, in turn inhibiting tumor growth and development .

Safety and Hazards

Information about the safety and hazards of a compound is crucial for handling and storage. Unfortunately, specific safety and hazard information for “4-bromo-N-(1-propyl-4-piperidinyl)benzamide” is not available in the searched resources .

Future Directions

The future directions for a compound refer to potential applications and research. Unfortunately, specific future directions for “4-bromo-N-(1-propyl-4-piperidinyl)benzamide” are not available in the searched resources .

properties

IUPAC Name

4-bromo-N-(1-propylpiperidin-4-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21BrN2O/c1-2-9-18-10-7-14(8-11-18)17-15(19)12-3-5-13(16)6-4-12/h3-6,14H,2,7-11H2,1H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HAPBUOOKWRDZHO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1CCC(CC1)NC(=O)C2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21BrN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-bromo-N-(1-propyl-4-piperidinyl)benzamide
Reactant of Route 2
Reactant of Route 2
4-bromo-N-(1-propyl-4-piperidinyl)benzamide
Reactant of Route 3
Reactant of Route 3
4-bromo-N-(1-propyl-4-piperidinyl)benzamide
Reactant of Route 4
Reactant of Route 4
4-bromo-N-(1-propyl-4-piperidinyl)benzamide
Reactant of Route 5
Reactant of Route 5
4-bromo-N-(1-propyl-4-piperidinyl)benzamide
Reactant of Route 6
Reactant of Route 6
4-bromo-N-(1-propyl-4-piperidinyl)benzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.